molecular formula C14H19BrO2 B8201337 (2-Bromo-3-(cyclohexylmethoxy)phenyl)methanol

(2-Bromo-3-(cyclohexylmethoxy)phenyl)methanol

Cat. No.: B8201337
M. Wt: 299.20 g/mol
InChI Key: UANYQLJUPVSWHJ-UHFFFAOYSA-N
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Description

(2-Bromo-3-(cyclohexylmethoxy)phenyl)methanol is an organic compound that belongs to the class of bromophenols This compound features a bromine atom, a cyclohexylmethoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-(cyclohexylmethoxy)phenyl)methanol typically involves the bromination of a suitable phenol derivative followed by the introduction of the cyclohexylmethoxy group. One common method is the bromination of 3-(cyclohexylmethoxy)phenol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-(cyclohexylmethoxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-bromo-3-(cyclohexylmethoxy)benzaldehyde or 2-bromo-3-(cyclohexylmethoxy)benzoic acid.

    Reduction: Formation of 2-hydroxy-3-(cyclohexylmethoxy)phenylmethanol.

    Substitution: Formation of 2-azido-3-(cyclohexylmethoxy)phenylmethanol.

Scientific Research Applications

(2-Bromo-3-(cyclohexylmethoxy)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-3-(cyclohexylmethoxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclohexylmethoxy group can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(cyclohexylmethoxy)phenylmethanol
  • 2-Bromo-3-(cyclohexylmethoxy)benzaldehyde
  • 2-Bromo-3-(cyclohexylmethoxy)benzoic acid

Uniqueness

(2-Bromo-3-(cyclohexylmethoxy)phenyl)methanol is unique due to the specific positioning of the bromine atom and the cyclohexylmethoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and form diverse products further enhances its utility as a versatile compound in synthetic chemistry.

Properties

IUPAC Name

[2-bromo-3-(cyclohexylmethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h4,7-8,11,16H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANYQLJUPVSWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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